2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide
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Overview
Description
2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide, also known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPA is a sulfonamide derivative that has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has also been shown to induce apoptosis in cancer cells, suggesting that it may exert its anti-cancer effects by triggering programmed cell death.
Biochemical and Physiological Effects:
2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide in lab experiments is that it possesses both anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of multiple diseases. Additionally, 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has been shown to be well-tolerated in animal models, suggesting that it may have a favorable safety profile. However, one limitation of using 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide. One potential direction is to further investigate the compound's mechanism of action in order to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide in humans. Finally, the potential of 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide as a therapeutic agent for other diseases, such as autoimmune disorders, should be explored.
Synthesis Methods
2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide can be synthesized using a multi-step reaction process. The synthesis of 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide involves the reaction of 2-methoxy-N-(4-nitrophenyl)acetamide with 4-[(2-phenylethyl)amino]benzenesulfonyl chloride in the presence of a base. The intermediate product obtained is then reduced using palladium on carbon to yield 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide.
Scientific Research Applications
2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has been shown to exhibit anti-cancer activity, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-methoxy-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-13-17(20)19-15-7-9-16(10-8-15)24(21,22)18-12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKDMRHIUOVCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide |
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